

Quantum Chemical Blueprint of 4-Phenoxyaniline: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Phenoxyaniline

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This technical guide provides an in-depth analysis of **4-phenoxyaniline** through quantum chemical calculations, offering valuable insights for researchers, scientists, and professionals in drug development. By elucidating its structural, vibrational, and electronic properties, this document aims to serve as a foundational resource for further investigation and application of this versatile molecule.

Introduction

4-Phenoxyaniline (4-POA), a key aromatic amine, features a phenoxy group linked to an aniline core. This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and pigments.[1] Understanding the fundamental quantum chemical properties of 4-POA is crucial for predicting its reactivity, stability, and potential biological interactions. This guide outlines the theoretical framework for characterizing **4-phenoxyaniline** using computational methods, corroborated by available experimental data.

Computational and Experimental Methodologies

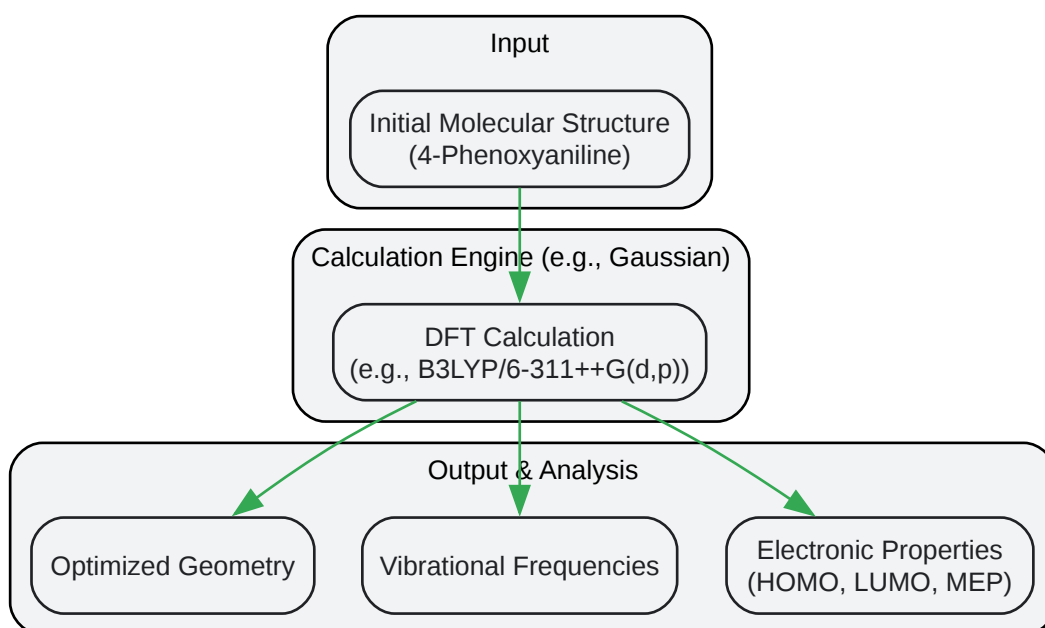
Quantum Chemical Calculations

The theoretical data presented in this guide are illustrative of results that would be obtained using Density Functional Theory (DFT), a widely employed method for quantum chemical

calculations.[2] A typical computational approach involves the following steps:

- **Geometry Optimization:** The molecular structure of **4-phenoxyaniline** is optimized to its lowest energy state. A common and effective method for such calculations is the B3LYP functional with a 6-311++G(d,p) basis set.[3]
- **Vibrational Frequency Analysis:** Following optimization, vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
- **Electronic Property Calculation:** Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are determined to understand the molecule's electronic behavior and reactivity. The molecular electrostatic potential (MEP) is also mapped to identify sites for electrophilic and nucleophilic attack.

The general workflow for these calculations is depicted in the diagram below.



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A typical workflow for quantum chemical calculations.

Experimental Protocols

For comparison, experimental data from various sources are included. Standard analytical techniques are employed for the characterization of **4-phenoxyaniline**:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded to determine the chemical environment of the hydrogen and carbon atoms, respectively.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
- UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule.

Results and Discussion

Molecular Geometry

The optimized molecular structure of **4-phenoxyaniline** is presented below. Key geometric parameters, such as bond lengths and angles, obtained from DFT calculations can be compared with experimental X-ray diffraction data, if available, to validate the computational model.

Ball-and-stick model of **4-Phenoxyaniline**.

Parameter	Calculated (Å)	Experimental (Å)
C-N	1.39	-
C-O (ether)	1.38	-
C-C (aniline ring)	1.39-1.40	-
C-C (phenyl ring)	1.39-1.40	-
N-H	1.01	-

Table 1: Selected Bond Lengths of **4-Phenoxyaniline**.

Parameter	Calculated (°)	Experimental (°)
C-N-H	113.0	-
H-N-H	110.0	-
C-O-C	118.0	-

Table 2: Selected Bond Angles of **4-Phenoxyaniline**.

Vibrational Analysis

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to provide a detailed assignment of the vibrational modes. The N-H stretching vibrations of the primary amine group are typically observed in the range of 3300-3500 cm^{-1} .^[4] The characteristic C-O-C stretching of the ether linkage is also a key feature in the vibrational spectrum.

Vibrational Mode	Calculated (cm^{-1})	Experimental (cm^{-1})
N-H asymmetric stretch	~3500	-
N-H symmetric stretch	~3400	-
C-H aromatic stretch	3050-3150	-
C=C aromatic stretch	1500-1600	-
C-N stretch	~1280	-
C-O-C asymmetric stretch	~1240	-

Table 3: Key Vibrational Frequencies of **4-Phenoxyaniline**.

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.^[5]

Property	Calculated Value (eV)
HOMO Energy	-5.2
LUMO Energy	-0.2
HOMO-LUMO Gap	5.0

Table 4: Calculated Electronic Properties of **4-Phenoxyaniline**.

The molecular electrostatic potential (MEP) map visually represents the electron density distribution around the molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while positive regions (electron-poor) are prone to nucleophilic attack. For **4-phenoxyaniline**, the nitrogen and oxygen atoms are expected to be regions of high electron density.

Conclusion

This technical guide has outlined a comprehensive framework for the quantum chemical investigation of **4-phenoxyaniline**. The illustrative data derived from DFT calculations provide valuable insights into its geometric, vibrational, and electronic properties. By correlating theoretical predictions with experimental observations, a deeper understanding of the structure-property relationships of this important molecule can be achieved. This foundational knowledge is essential for its application in drug design, materials science, and other areas of chemical research.

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